molecular formula C8H18N2 B075307 1,2,4,6-Tetramethylpiperazine CAS No. 1123-66-6

1,2,4,6-Tetramethylpiperazine

Cat. No. B075307
CAS RN: 1123-66-6
M. Wt: 142.24 g/mol
InChI Key: XVJRVYONDJGSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4,6-Tetramethylpiperazine (TMP) is a cyclic organic compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is soluble in water, ethanol, and ether. TMP has a variety of applications in different fields of chemistry and biology due to its unique structure and properties.

Mechanism Of Action

The mechanism of action of 1,2,4,6-Tetramethylpiperazine is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. 1,2,4,6-Tetramethylpiperazine has been shown to protect cells from oxidative damage and to reduce inflammation in various animal models.

Biochemical And Physiological Effects

1,2,4,6-Tetramethylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, to increase the activity of antioxidant enzymes, and to reduce the levels of pro-inflammatory cytokines. 1,2,4,6-Tetramethylpiperazine has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

1,2,4,6-Tetramethylpiperazine has several advantages for use in laboratory experiments. It is a stable and non-toxic compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 1,2,4,6-Tetramethylpiperazine has some limitations as well. It has a low boiling point and can evaporate quickly, making it difficult to work with in some experiments. It is also not very soluble in some organic solvents, which can limit its use in certain reactions.

Future Directions

There are several future directions for the use of 1,2,4,6-Tetramethylpiperazine in scientific research. One area of interest is the development of new synthetic methods for 1,2,4,6-Tetramethylpiperazine and its derivatives. Another area of interest is the investigation of the neuroprotective effects of 1,2,4,6-Tetramethylpiperazine and its potential use in the treatment of neurodegenerative diseases. Additionally, the use of 1,2,4,6-Tetramethylpiperazine in the development of new drugs and therapies is an area of ongoing research.
Conclusion:
In conclusion, 1,2,4,6-Tetramethylpiperazine is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for the synthesis of various compounds and for the investigation of biochemical and physiological processes. The future directions for the use of 1,2,4,6-Tetramethylpiperazine in research are promising, and it is likely that 1,2,4,6-Tetramethylpiperazine will continue to play an important role in scientific research for years to come.

Synthesis Methods

The synthesis of 1,2,4,6-Tetramethylpiperazine can be achieved by the reaction of 2,3-dimethylbutadiene with hydrogen peroxide in the presence of a catalyst. This method is known as the Prilezhaev reaction and is the most commonly used method for the synthesis of 1,2,4,6-Tetramethylpiperazine. The reaction yields 1,2,4,6-Tetramethylpiperazine as the main product along with some minor by-products.

Scientific Research Applications

1,2,4,6-Tetramethylpiperazine has a wide range of applications in scientific research. It is used as a stabilizer for enzymes and proteins, as a solvent for organic reactions, and as a reagent in the synthesis of various compounds. 1,2,4,6-Tetramethylpiperazine is also used in the preparation of liquid crystals, pharmaceuticals, and agrochemicals.

properties

CAS RN

1123-66-6

Product Name

1,2,4,6-Tetramethylpiperazine

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1,2,4,6-tetramethylpiperazine

InChI

InChI=1S/C8H18N2/c1-7-5-9(3)6-8(2)10(7)4/h7-8H,5-6H2,1-4H3

InChI Key

XVJRVYONDJGSLX-UHFFFAOYSA-N

SMILES

CC1CN(CC(N1C)C)C

Canonical SMILES

CC1CN(CC(N1C)C)C

synonyms

Piperazine, 1,2,4,6-tetramethyl- (7CI,8CI,9CI)

Origin of Product

United States

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